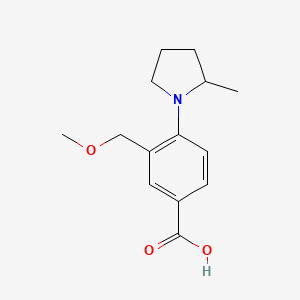
3-(2-(Pyrrolidin-1-yl)ethyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(Pyrrolidin-1-yl)ethyl)piperidine is a chemical compound with the molecular formula C11H22N2. It features a piperidine ring substituted with a pyrrolidine moiety, making it a heterocyclic compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-(Pyrrolidin-1-yl)ethyl)piperidine typically involves the reaction of piperidine with 2-(1-pyrrolidinyl)ethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 3-(2-(Pyrrolidin-1-yl)ethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, potassium carbonate, organic solvents like dichloromethane.
Major Products: The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted compounds depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3-(2-(Pyrrolidin-1-yl)ethyl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of biological systems and as a potential ligand for receptor studies.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in various industrial processes
Mecanismo De Acción
The mechanism of action of 3-(2-(Pyrrolidin-1-yl)ethyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Pyrrolidine: A five-membered nitrogen-containing ring, commonly used in medicinal chemistry.
Piperidine: A six-membered nitrogen-containing ring, widely used as a building block in organic synthesis.
Pyrrolizines: Compounds containing fused pyrrolidine and benzene rings, known for their biological activity
Uniqueness: 3-(2-(Pyrrolidin-1-yl)ethyl)piperidine is unique due to its combination of a piperidine ring with a pyrrolidine moiety, providing a distinct three-dimensional structure that can interact with biological targets in a specific manner. This structural uniqueness enhances its potential as a versatile scaffold in drug discovery and other applications .
Propiedades
Fórmula molecular |
C11H22N2 |
|---|---|
Peso molecular |
182.31 g/mol |
Nombre IUPAC |
3-(2-pyrrolidin-1-ylethyl)piperidine |
InChI |
InChI=1S/C11H22N2/c1-2-8-13(7-1)9-5-11-4-3-6-12-10-11/h11-12H,1-10H2 |
Clave InChI |
AHGBXHLBWUIIED-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CCC2CCCNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(2-Chloro-5-nitropyridin-4-yl)vinyl]dimethylamine](/img/structure/B8804893.png)





![6,7,8,9-Tetrahydropyridazino[4,5-b]indolizin-1(2H)-one](/img/structure/B8804942.png)
![6-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyridine](/img/structure/B8804950.png)


![1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole](/img/structure/B8804964.png)

![Methyl 5-((3-chlorophenyl)amino)benzo[c][2,6]naphthyridine-8-carboxylate](/img/structure/B8804994.png)
